molecular formula C6H5BrClN B1517660 5-Bromo-3-chloro-2-methylpyridine CAS No. 914358-72-8

5-Bromo-3-chloro-2-methylpyridine

Cat. No.: B1517660
CAS No.: 914358-72-8
M. Wt: 206.47 g/mol
InChI Key: ZTECWFXSVDAANY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental scaffolds in organic chemistry due to their wide-ranging applications. This six-membered heteroaromatic ring is a core component in numerous natural products, including essential vitamins like niacin (vitamin B3). chemicalbook.com In medicinal chemistry, the pyridine motif is ubiquitous, found in a vast number of pharmaceutical drugs. Its presence can enhance the pharmacological activity of a molecule and improve properties like water solubility. chemicalbook.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. cymitquimica.comwhitehouse.gov Beyond medicine, they are crucial in the development of agrochemicals such as herbicides and pesticides. scbt.com Furthermore, in material science, pyridine-based compounds are used as ligands in coordination chemistry and in the synthesis of polymers and dyes. scbt.com

Contextualization of 5-Bromo-3-chloro-2-methylpyridine within Pyridine Chemistry

This compound is a distinct, multifunctionalized pyridine derivative. Its structure, featuring two different halogen atoms at the 5- and 3-positions and a methyl group at the 2-position, makes it a specific and useful intermediate in organic synthesis. cymitquimica.comwhitehouse.gov The precise arrangement of these substituents dictates its unique reactivity, offering a platform for selective chemical modifications.

Chemical Identity

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
CAS Number 914358-72-8 sigmaaldrich.com
Molecular Formula C₆H₅BrClN sigmaaldrich.com
Molecular Weight 206.47 g/mol sigmaaldrich.com
IUPAC Name This compound ambeed.com
InChI Key ZTECWFXSVDAANY-UHFFFAOYSA-N ambeed.com
SMILES CC1=NC=C(Br)C=C1Cl chemicalbook.com
Synonyms Pyridine, 5-bromo-3-chloro-2-methyl-; 2-Methyl-3-chloro-5-bromopyridine sigmaaldrich.com

Physicochemical Properties

The physical characteristics of this compound are summarized in the following table, based on data from chemical suppliers.

PropertyValueSource
Physical Form White to yellow Solid or liquid chemicalbook.com
Purity 97% chemicalbook.com
Storage Temperature Inert atmosphere, room temperature chemicalbook.com

As a halogenated heterocyclic compound, it is characterized as a versatile building block for creating more complex molecules. acs.org The bromine and chlorine atoms function as reactive sites, particularly for nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation. cymitquimica.com While specific, detailed synthetic preparations and reaction mechanisms for this exact isomer are not extensively documented in peer-reviewed literature, its primary role is recognized as an intermediate in the synthesis of specialized chemicals for the pharmaceutical and agrochemical industries. whitehouse.govacs.org

Overview of Research Trajectories for Multifunctionalized Heterocycles

The field of heterocyclic chemistry is dynamic, with continuous innovation aimed at creating novel molecules with enhanced functions. A major research trajectory involves the development of new, efficient synthetic methodologies. These include late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, and the advancement of catalytic systems for reactions like C-H bond activation, which allows for direct modification of the molecular skeleton. nih.gov

Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists are accelerating the pace of drug discovery. Computational tools, such as Density Functional Theory (DFT), are increasingly used to predict the reactivity of compounds like this compound and to design more efficient synthetic pathways. nih.gov The overarching goal is to expand the accessible "chemical space" of drug-like molecules, leading to the development of new therapeutic agents that can address complex diseases. The demand for structurally diverse and highly functionalized heterocycles ensures that compounds like this compound will remain relevant and valuable tools for researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTECWFXSVDAANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652259
Record name 5-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-72-8
Record name 5-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Chloro 2 Methylpyridine and Analogues

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of polysubstituted pyridines often rely on a series of well-established reactions, including halogenation, reduction, oxidation, and multi-step sequences starting from readily available precursors.

Halogenation Strategies for Pyridine (B92270) Functionalization

Direct halogenation of the pyridine ring is a fundamental approach to introduce chloro and bromo substituents. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions such as high temperatures and the use of strong acids or Lewis acid catalysts. acs.orgnih.gov

One common strategy involves the direct halogenation of a substituted pyridine precursor. For instance, the bromination of 2-amino-3-methylpyridine can be a key step in the synthesis of related compounds. sigmaaldrich.com The position of halogenation is influenced by the existing substituents on the pyridine ring. For example, halogenation of 3-methylpyridine in the gas phase at high temperatures can lead to chlorination primarily at the position para to the methyl group. youtube.com

Pyridine N-oxides are often used as intermediates to facilitate halogenation at the 2- and 4-positions. nih.govyoutube.com The N-oxide group activates the ring towards electrophilic attack and can be subsequently removed.

A two-step process for the chlorination of 2,3- and 2,5-disubstituted pyridines has been developed, yielding products in moderate to good yields for each stage. nih.gov For the synthesis of 5-bromo-3-chloro-2-methylpyridine, a potential route could involve the sequential halogenation of 2-methylpyridine.

A method for the meta-C–H halogenation of pyridines has been developed, which proceeds through an oxazinopyridine intermediate. orgsyn.org This method allows for the selective introduction of a halogen at the meta position. For 2-aryl pyridines, chlorination occurs at the β-position of the enamine intermediate, while bromination and iodination occur at the δ-position. orgsyn.org

Reductive and Oxidative Approaches

Reductive and oxidative reactions are crucial in the synthesis of functionalized pyridines, often used to modify existing functional groups or to aromatize precursor rings.

Reductive processes are key in multi-step syntheses. For example, the hydrogenation of a nitropyridine to an aminopyridine is a common transformation. A method for preparing 5-bromo-2-methylpyridine involves the hydrogenation reduction of 5-nitro-2-methylpyridine using a Pd/C catalyst to yield 5-amino-2-methylpyridine, which is then further functionalized. google.com

Oxidative dearomatization of pyridines offers a pathway to functionalized piperidines. nih.gov While not directly leading to aromatic pyridines, these methods highlight the versatility of manipulating the pyridine core. The Hantzsch synthesis, a classic method for pyridine synthesis, often involves the oxidation of a 1,4-dihydropyridine intermediate to the final aromatic pyridine. mdpi.comymerdigital.com Modern variations of this method seek greener and more atom-efficient oxidants. acsgcipr.org

Pyridine N-oxides, formed by the oxidation of pyridines, are versatile intermediates. youtube.com They can be deoxygenated back to the parent pyridine after serving their purpose in directing substitutions. youtube.com

Multi-step Syntheses from Precursors

The synthesis of complex substituted pyridines like this compound often necessitates multi-step synthetic sequences starting from simpler, commercially available precursors.

A common strategy involves building the pyridine ring from acyclic precursors. The Hantzsch dihydropyridine synthesis is a well-known example, involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, followed by oxidation. mdpi.comymerdigital.com

Another approach is the functionalization of a pre-existing pyridine ring. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be synthesized and then used as a starting material for further reactions, such as Suzuki cross-coupling, to introduce various aryl groups at the 5-position. mdpi.com This amine can be prepared from 5-bromo-2-methylpyridine.

A patented method describes the synthesis of 5-bromo-2-methylpyridine starting from 5-nitro-2-chloropyridine. google.com This involves a condensation reaction with diethyl malonate, followed by decarboxylation to give 5-nitro-2-methylpyridine. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, yields the desired 5-bromo-2-methylpyridine. google.com

The synthesis of 3-bromo-2-chloro-5-methylpyridine, an analogue, is also reported and this compound can be used in further synthetic transformations. chemicalbook.com

Advanced Synthetic Techniques and Reagent Systems

Modern organic synthesis has seen the development of more sophisticated and efficient methods for constructing and functionalizing pyridine rings, often employing metal catalysis and organometallic reagents.

Metal-Catalyzed Transformations in Pyridine Synthesis

Transition metal-catalyzed reactions have revolutionized the synthesis of pyridines, offering milder reaction conditions and greater selectivity. mdpi.comacsgcipr.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are widely used to form carbon-carbon bonds on the pyridine ring. mdpi.comnih.gov For example, 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids in the presence of a palladium catalyst to produce a range of 5-aryl-2-methylpyridin-3-amines. mdpi.com

Rhodium-catalyzed C-H bond functionalization provides an efficient route to highly substituted pyridines from α,β-unsaturated ketoximes and alkynes. nih.gov This method involves a one-pot C-H alkenylation, electrocyclization, and dehydration sequence. nih.govnih.gov

Iron-catalyzed cyclization reactions have also been developed for the synthesis of substituted pyridines from readily available starting materials. mdpi.com Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are another powerful tool for constructing the pyridine ring. acsgcipr.org

Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. nih.gov

The following table provides examples of metal-catalyzed reactions in pyridine synthesis.

CatalystReaction TypeStarting MaterialsProduct Type
PalladiumSuzuki CouplingHalopyridine, Arylboronic AcidArylpyridine
RhodiumC-H Alkenylation/Cyclizationα,β-Unsaturated Imine, AlkyneSubstituted Pyridine
IronCyclizationα,β-Unsaturated Ketone, AmidineSubstituted Pyrimidine
CopperOxidative Cyclization2-Aminopyridine (B139424), CinnamaldehydeImidazo[1,2-a]pyridine

Utilizing Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles used to introduce alkyl, aryl, and other groups onto the pyridine ring. rsc.org

The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can afford 2-substituted pyridines in good yields. organic-chemistry.org This method allows for the introduction of a variety of substituents at the 2-position.

Directed ortho-metalation is a key strategy for the regioselective functionalization of pyridines. rsc.orgscispace.com A directing group on the pyridine ring directs an organolithium reagent to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then react with an electrophile. Halogens themselves can act as directing groups.

The reaction of organometallic reagents with pyridinium (B92312) ions is another approach to introduce substituents. acs.org Furthermore, 2-pyridyl organometallic reagents, such as organozinc compounds, can be prepared and used in cross-coupling reactions. nih.gov

The table below summarizes the use of different organometallic reagents in pyridine synthesis.

Organometallic ReagentApplication in Pyridine SynthesisTypical Reaction
Grignard ReagentsIntroduction of alkyl/aryl groupsAddition to pyridine N-oxides
Organolithium CompoundsRegioselective functionalizationDirected ortho-metalation
Organozinc ReagentsCross-coupling reactionsNegishi coupling with halopyridines

Chemo- and Regioselective Synthesis Strategies

The selective halogenation of pyridine rings is a significant challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle, which typically requires harsh reaction conditions. chemrxiv.org Modern strategies focus on achieving high regioselectivity under milder conditions.

One effective approach involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This method temporarily transforms the pyridine into a more reactive series of alkenes, known as Zincke imine intermediates. These intermediates can then undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions before the pyridine ring is reformed. chemrxiv.org This strategy allows for the precise installation of halogens at the 3-position. chemrxiv.org

Another strategy for achieving regioselectivity is through the use of directing groups or by manipulating the electronic properties of the pyridine ring. For instance, metalation-trapping sequences can be employed to direct halogenation to a specific position. nih.gov Furthermore, converting pyridines into their N-oxide derivatives alters the electronic distribution, making the 4-position more susceptible to electrophilic attack, which can be followed by deoxygenation. nih.gov

For constructing complex halogenated pyridines, cycloaddition/cycloreversion reactions of precursors like oxazinones with haloalkynes have been explored. researchgate.net The choice of precursor can influence the resulting isomeric product. For example, 1,3-oxazin-6-ones tend to yield meta-substituted isomers. researchgate.net Tandem [3+2] heteroannulation strategies have also been developed, combining mechanistically distinct bond-forming processes to create fused carbazole systems from halogenated anilines and bromo-substituted precursors, demonstrating chemo- and regioselectivity in complex molecule synthesis. nih.gov

Optimization of Synthetic Pathways

Optimizing synthetic routes to halogenated pyridines involves a systematic study of reaction parameters to maximize yield and minimize the formation of unwanted byproducts.

The efficiency and selectivity of synthetic reactions leading to halogenated pyridines are highly dependent on parameters such as temperature, solvent, and catalyst system. For instance, in palladium-catalyzed Suzuki cross-coupling reactions used to synthesize pyridine derivatives, the temperature is a critical factor. Such reactions are often conducted at elevated temperatures, typically between 85°C and 95°C, to ensure a reasonable reaction rate. mdpi.com The choice of solvent is also crucial; a mixture of 1,4-dioxane and water is commonly used to facilitate the dissolution of both organic and inorganic reagents. mdpi.com The catalyst load, for example, using 5 mol% of tetrakis(triphenylphosphine)palladium(0), is optimized to be effective without being cost-prohibitive. mdpi.com

Temperature control is also vital in displacement reactions. The regiospecific displacement of a halo-substituent on a pyridine ring using a Grignard reagent is preferably carried out at very low temperatures, between -20°C and 15°C, to ensure that only the desired substituent is displaced. google.com In other halogenation reactions, temperatures can range from 80°C to 120°C, with the optimal temperature depending on the specific halide source used (e.g., LiCl, LiBr, LiI). nih.gov

The following table summarizes key reaction parameters from various synthetic approaches for pyridine derivatives.

Reaction TypeTemperatureSolvent(s)Catalyst / ReagentCatalyst Load
Suzuki Cross-Coupling mdpi.com85-95 °C1,4-Dioxane / WaterTetrakis(triphenylphosphine)palladium(0)5 mol %
Grignard Displacement google.com-20 to 15 °CDiisopropylethert-ButyllithiumN/A
Halogenation nih.gov80 °C / 120 °CNot specifiedLiCl, HCl, LiBr, LiIN/A
Cyclic Condensation researchgate.net150 °CNot specifiedCH3COOH / pTsOHNot specified

A primary goal in optimizing synthetic pathways is to enhance the yield of the desired product while minimizing the formation of impurities. The purity of starting materials is a critical factor; using purified pyridine as a starting material can lead to the production of chlorinated pyridines in high yield by reducing impurities like imines and aldehydes that can cause side reactions. google.com

In the synthesis of 2-bromo-6-chloromethylpyridine, careful selection of the chlorinating agent and reaction conditions allows for the isolation of the desired product in a 75% yield, successfully avoiding the overconverted 2-chloro-6-chloromethylpyridine side product. mdpi.com Similarly, enzymatic synthesis has been optimized to produce 5-bromo-6-hydroxyisoquinoline with an 84.3% isolated yield and greater than 99.9% conversion. acs.org

Strategies to minimize side products often involve precise control over reaction time and temperature. For example, in the synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the reaction is stirred at 60°C and monitored by Thin Layer Chromatography (TLC) to ensure the reaction is stopped upon completion, preventing further degradation or side reactions, ultimately achieving an 85% yield. mdpi.com The following table highlights reported yields for various halogenated pyridine syntheses.

ProductYieldKey Optimization Factor
N-[5-Bromo-2-methylpyridine-3-yl]acetamide mdpi.com85%Reaction monitoring by TLC
2-Bromo-6-chloromethylpyridine mdpi.com75%Choice of chlorinating agent (cyanuric chloride)
5-Bromo-6-hydroxyisoquinoline acs.org84.3%Use of an optimized enzyme catalyst
Chlorinated Pyridine google.comHigh YieldPurification of starting pyridine material

Purification and Isolation Methodologies for Halogenated Pyridines

The isolation and purification of the target halogenated pyridine from the reaction mixture are essential steps to obtain a high-purity product. A variety of techniques are employed depending on the physical properties of the compound and its impurities.

A common method for purifying crude chlorinated pyridines involves distillation. google.com The product can first be condensed by cooling, treated with a base like sodium hydroxide to neutralize any acidic impurities, and then subjected to distillation. google.com For less volatile or solid compounds, column chromatography is a standard technique. For instance, 2-bromo-6-chloromethylpyridine can be purified using a short plug of silica (B1680970) gel with dichloromethane (B109758) (DCM) as the eluent. mdpi.com For achieving very high purity, sublimation under reduced pressure at elevated temperatures (e.g., 70°C) is an effective method for suitable compounds. mdpi.com

Solid-phase extraction (SPE) offers a rapid and selective method for purifying pyridines. Cartridges functionalized with phenylboronic acid (PBA) can be used to selectively retain pyridine compounds while impurities are washed away with a suitable solvent like methyl t-butyl ether (MTBE). The desired pyridines can then be eluted with a different solvent, such as methanol (B129727). jti.com General laboratory techniques such as azeotropic distillation and steam distillation are also applicable for the purification of various organic compounds, including halogenated pyridines. sciencemadness.org

Chemical Reactivity and Transformative Potential of 5 Bromo 3 Chloro 2 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring's general resistance to electrophilic attack is further intensified by the presence of two deactivating halogen substituents. Conversely, these electron-withdrawing groups, along with the ring nitrogen, activate the pyridine core towards nucleophilic attack.

5-Bromo-3-chloro-2-methylpyridine features two different halogen atoms that can potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of a particular halogen in an SNAr reaction is influenced by two main factors: the strength of the carbon-halogen bond and the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex). libretexts.org

Generally, carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. youtube.com This suggests that the weaker C-Br bond should be easier to break. However, the position of the halogen on the pyridine ring is also critical. Halogens at the 2- and 4-positions (ortho and para to the nitrogen) are significantly more activated towards nucleophilic attack than those at the 3- or 5-positions because the electronegative nitrogen atom can help stabilize the anionic intermediate through resonance.

In the case of this compound, neither halogen is in the most activated ortho or para position. The chlorine is at the meta-position (C3) and the bromine is at the 5-position. However, studies on similar isomers like 5-bromo-2-chloro-3-methylpyridine (B1331477) show that the chlorine at the 2-position is highly reactive to nucleophilic substitution. For this compound, the relative reactivity is less straightforward. In palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism, the C-Br bond is typically more reactive than the C-Cl bond. nih.gov For SNAr reactions, chemoselectivity can be achieved under different conditions. For instance, in studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination resulted in exclusive substitution of the bromide, whereas neat, uncatalyzed reactions favored substitution of the chloride at the activated 2-position. researchgate.netresearchgate.net This indicates that selective displacement of either bromine or chlorine on this compound could potentially be achieved by carefully choosing the reaction conditions and catalytic system.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which forms a positively charged pyridinium (B92312) ion under acidic reaction conditions. The presence of two additional electron-withdrawing halogen atoms in this compound further deactivates the ring towards electrophilic attack.

The directing influence of the existing substituents must be considered. The pyridine nitrogen directs incoming electrophiles primarily to the 3- and 5-positions. The halogen atoms are deactivating but are ortho-, para-directing. The methyl group is activating and ortho-, para-directing. In this compound, positions 3, 5, and 2 are occupied. The only available position is C4. Analysis of the electronic effects on the related isomer, 5-bromo-2-chloro-3-methylpyridine, shows that the electron-withdrawing groups direct electrophilic substitution to the 4-position. A similar outcome would be expected for this compound, should a reaction be forced to occur under harsh conditions, as the C4 position is para to the methyl group and meta to the chloro and bromo substituents, making it the least deactivated site on the ring.

Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is key to its utility, with the C-Br bond at the 5-position being significantly more reactive in standard cross-coupling protocols. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.orguwindsor.ca this compound is an excellent substrate for this reaction, with the coupling occurring selectively at the more reactive C-Br bond. This allows for the introduction of an aryl or heteroaryl group at the 5-position of the pyridine ring while leaving the chlorine atom intact for potential subsequent transformations. The reaction generally proceeds under basic conditions, using catalysts like tetrakis(triphenylphosphine)palladium(0) or catalysts formed in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. nih.govnih.gov

Arylboronic AcidCatalyst SystemBaseSolventConditions
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 °C, 12h
4-Methoxyphenylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄THF50 °C, 24h
3-Furylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100 °C, 8h
3-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄2-Butanol80 °C, 16h

This table presents representative conditions for Suzuki-Miyaura coupling reactions based on established methods for similar aryl bromide substrates. nih.govnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a vital tool for the synthesis of arylamines. For substrates containing multiple different halogens, such as this compound, this reaction can be highly chemoselective. Research on the closely related 5-bromo-2-chloro-3-fluoropyridine has demonstrated that under palladium-catalyzed amination conditions (e.g., using a Pd₂dba₃/Xantphos system), substitution occurs exclusively at the C-Br bond. researchgate.netresearchgate.net This high selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step to the palladium(0) catalyst. This allows for the precise synthesis of 5-amino-3-chloro-2-methylpyridine derivatives.

AmineCatalyst SystemBaseSolventConditions
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110 °C, 18h
Aniline (B41778)Pd(OAc)₂ / BINAPNaOt-BuToluene100 °C, 20h
Piperidine (B6355638)Pd₂(dba)₃ / RuPhosK₃PO₄t-BuOH90 °C, 12h
IndolePd(OAc)₂ / DavePhosCs₂CO₃Toluene100 °C, 24h

This table presents representative conditions for Buchwald-Hartwig amination based on established methods for aryl bromides, highlighting the expected chemoselectivity. researchgate.netresearchgate.netlibretexts.org

The formation of aryl thioethers (C-S bonds) can also be accomplished using palladium-catalyzed cross-coupling reactions between an aryl halide and a thiol. nih.gov This transformation is valuable for the synthesis of many pharmaceutical and agrochemical compounds. Similar to other cross-coupling reactions, the C-Br bond of this compound would be the expected site of reaction. While the reaction can be challenging due to the potential for thiols to bind strongly to and deactivate the palladium catalyst, the development of specialized ligands, particularly bulky biaryl monophosphine ligands, has enabled these couplings to proceed efficiently, often under mild conditions. nih.gov This method provides a pathway to synthesize 5-(arylthio)-3-chloro-2-methylpyridine derivatives, further expanding the synthetic utility of this halogenated pyridine building block.

Functionalization Strategies for the Methyl Group

The methyl group at the C2 position serves as a handle for further molecular elaboration through various functionalization reactions.

The conversion of the 2-methyl group into chloromethyl or hydroxymethyl moieties introduces valuable synthons for subsequent chemical modifications. While specific protocols starting from this compound are not extensively detailed, the synthesis of related structures demonstrates the feasibility of these transformations. The existence of 5-Bromo-3-(chloromethyl)-2-methylpyridine is confirmed in chemical databases bldpharm.com.

Standard procedures for the chlorination of methyl groups on pyridine rings often employ reagents like thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.comsemanticscholar.org For instance, the conversion of a hydroxymethylpyridine to a chloromethylpyridine has been achieved using cyanuric chloride in dichloromethane (B109758) (DCM) semanticscholar.org. However, care must be taken as harsh conditions or prolonged reaction times can lead to undesired side reactions, such as the replacement of other ring substituents. mdpi.comsemanticscholar.org

Hydroxymethylation of the 2-methyl group can be approached through a multi-step sequence, potentially involving initial oxidation of the methyl group to a carboxylic acid, followed by esterification and subsequent reduction. The related compound, (5-Bromo-2-chloro-pyridin-3-yl)-methanol, is commercially available, although it represents functionalization at a different position of an isomeric scaffold. guidechem.comsigmaaldrich.com The synthesis of 2-bromo-6-hydroxymethylpyridine has been accomplished from 2,6-dibromopyridine (B144722) via a Grignard reaction with a formylating agent followed by reduction with sodium borohydride (B1222165) (NaBH₄). semanticscholar.org This highlights a potential, albeit indirect, pathway for introducing a hydroxymethyl group.

Table 1: Related Functionalized Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaNotes
5-Bromo-3-(chloromethyl)-2-methylpyridine1211540-73-6C₇H₆BrClNDirect chloromethylation product of the target compound's methyl group. bldpharm.com
(5-Bromo-2-chloro-pyridin-3-yl)-methanol742100-75-0C₆H₅BrClNOAn isomeric hydroxymethyl derivative. guidechem.comsigmaaldrich.com

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound offer pathways to other important pyridine derivatives, such as carboxylic acids and dehalogenated pyridines.

Oxidation: The 2-methyl group is susceptible to oxidation to form the corresponding carboxylic acid, 5-bromo-3-chloro-2-pyridinecarboxylic acid. This transformation is a common reaction for picoline derivatives and typically utilizes strong oxidizing agents. The resulting carboxylic acid and its esters are valuable intermediates. For example, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester is used in the preparation of inhibitors for BACE-1 and BACE-2, which are relevant in pharmaceutical research. chemicalbook.com The synthesis of the related methyl 5-bromo-2-chloropyridine-3-carboxylate has been achieved by treating 5-bromo-2-hydroxynicotinic acid with thionyl chloride, followed by methanol (B129727). nih.gov

Reduction: Catalytic hydrogenation is a primary method for the reduction of halogenated pyridines. Depending on the catalyst and reaction conditions, selective or complete dehalogenation can be achieved. The bromine atom at the C5 position is generally more susceptible to reduction than the chlorine atom at the C3 position. This allows for the potential selective synthesis of 3-chloro-2-methylpyridine. More forceful conditions would lead to the removal of both halogen atoms, yielding 2-methylpyridine.

Influence of Halogen and Methyl Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are dictated by the electronic and steric properties of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the two halogen atoms makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is particularly activated for SNAr reactions. Its position ortho to the ring nitrogen significantly lowers the energy of the Meisenheimer complex intermediate formed upon nucleophilic attack. libretexts.org This makes the C2 position a prime target for substitution by nucleophiles such as amines, alkoxides, and thiolates. youtube.com The reactivity of halopyridines in SNAr reactions is often enhanced in N-methylpyridinium salts, although the leaving group order can vary depending on the mechanism. nih.gov

Palladium-Catalyzed Cross-Coupling: Both the C-Br and C-Cl bonds can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. However, the C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at the C3 position. beilstein-journals.org This difference in reactivity is based on bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, with the general reactivity trend being C-I > C-Br > C-Cl. This regioselectivity allows for selective coupling at the C5 position while leaving the C3-chloro substituent intact for subsequent transformations. mdpi.comresearchgate.net Studies on dihalopyridines confirm that Suzuki couplings occur preferentially at the more reactive halogen site. researchgate.net

Steric and Electronic Effects: The methyl group at C2 and the chloro group at C3 provide steric hindrance around that region of the ring, which can influence the approach of incoming reagents. Electronically, the electron-donating methyl group (+I effect) slightly counteracts the strong electron-withdrawing effects (-I, -M) of the halogens and the ring nitrogen. In electrophilic substitution reactions, which are generally disfavored due to the electron-poor nature of the ring, the combined directing effects of the substituents would likely favor substitution at the C4 or C6 positions, though such reactions are less common for this class of compounds compared to nucleophilic substitutions and cross-couplings.

Table 2: Summary of Substituent Influence on Reactivity

PositionSubstituentElectronic EffectInfluence on Reactivity
C2Chlorine-I, -MActivates position for Nucleophilic Aromatic Substitution (SNAr).
C2Methyl+IProvides steric hindrance; weak activating group for electrophilic substitution.
C3Chlorine-I, -MLess reactive than C2-Cl in SNAr; less reactive than C5-Br in cross-coupling.
C5Bromine-I, -MPrimary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki). beilstein-journals.orgmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Construction

The strategic placement of two different halogens on the pyridine (B92270) ring positions 5-Bromo-3-chloro-2-methylpyridine as a highly useful intermediate. These halogens can be selectively targeted in various cross-coupling reactions, enabling the controlled construction of intricate molecular frameworks.

The pyridine nucleus is a fundamental structural motif in numerous functional molecules, and methods to create highly substituted versions are of great importance. nih.gov Halogenated pyridines are key precursors for these syntheses, primarily through transition metal-catalyzed cross-coupling reactions. The bromine and chlorine atoms on this compound serve as versatile synthetic handles.

Research on related compounds demonstrates the utility of this approach. For instance, studies on 5-bromo-2-methylpyridin-3-amine (B1289001) have shown its successful use in palladium-catalyzed Suzuki cross-coupling reactions to generate novel, highly functionalized pyridine derivatives. bldpharm.com In these reactions, the bromine atom is typically the more reactive site for coupling with various arylboronic acids. bldpharm.com This differential reactivity of halogen atoms is a cornerstone of modern organic synthesis, allowing for sequential and site-selective modifications. This principle allows for the creation of diverse molecular libraries from a single, readily available starting material.

While substituted pyridines are integral to many complex chiral molecules, specific literature detailing the direct application of this compound in stereoselective or enantioselective synthesis is limited in currently available research. General methods for the stereoselective synthesis of substituted piperidines, for example, often involve the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides, followed by stereoselective reduction. acs.org However, examples utilizing dihalogenated picolines like the title compound are not prominent. The development of chiral catalysts and methods for the asymmetric synthesis of pyridines is an active area of research, but direct application with this specific scaffold is not yet widely reported. nih.govorganic-chemistry.org

Contributions to Medicinal Chemistry Research

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in a vast number of existing and developmental drugs. nih.gov Its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions allow for the fine-tuning of a compound's pharmacological properties. nih.gov this compound, with its specific substitution pattern, serves as a valuable starting point for the synthesis of new therapeutic agents.

Halogenated pyridines are frequently used as intermediates in the synthesis of pharmaceuticals. The bromine and chlorine atoms on this compound can be replaced or used to build more complex side chains, making it a key precursor for a variety of drug candidates.

A closely related compound, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester, has been identified as an intermediate used to prepare aminopyridinyldihydrooxazine derivatives. chemicalbook.com These derivatives are being investigated as inhibitors of BACE-1 and/or BACE-2, enzymes implicated in Alzheimer's disease. chemicalbook.com Furthermore, isomers such as 3-Bromo-2-chloro-5-methylpyridine are recognized as important intermediates in the synthesis of pharmaceuticals targeting various biological pathways. nih.gov

Protein kinases are a critical class of enzymes and a major target for cancer therapies. Many small-molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. nih.govrsc.org The 2-aminopyridine (B139424) moiety, in particular, is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region. acs.org

While direct synthesis of a kinase inhibitor from this compound is not explicitly detailed in the searched literature, the substituted pyridine scaffold is central to this field. For example, pyrazolopyridines, which are fused pyridine systems, have been successfully developed as potent kinase inhibitors. rsc.orgnih.gov The development of pyridine-based inhibitors for Vaccinia-Related Kinases (VRK1 and VRK2) highlights the versatility of the pyridine core, where modifications to the substituents are used to achieve potency and selectivity. acs.orgresearchgate.net The halogenated positions on this compound provide ideal sites for the synthetic modifications necessary to develop potent and selective inhibitors.

A scaffold in drug discovery is a core molecular structure from which a library of related compounds can be synthesized. The pyridine ring is a well-established and attractive scaffold for this purpose. nih.gov It is found in numerous FDA-approved drugs and is known to enhance properties such as metabolic stability, potency, and target binding. nih.gov

This compound serves as a valuable scaffold due to its inherent reactivity and the potential for diversification. The two distinct halogen atoms allow for a combinatorial approach to synthesis, where different functional groups can be introduced at the 3- and 5-positions to explore the structure-activity relationship (SAR) of a new chemical series. The use of its close derivative in the synthesis of BACE inhibitors is a clear example of how this scaffold can be applied in a drug discovery program. chemicalbook.com The ability to generate a wide range of analogues from this single starting material makes it a powerful tool for medicinal chemists aiming to develop new drugs.

Utility in Agrochemical Development

The presence of reactive halogen sites and a pyridine nucleus makes this compound and its isomers key intermediates in the synthesis of complex, biologically active molecules for crop protection. chemimpex.com

Halogenated methylpyridines are foundational precursors in the agrochemical industry for producing high-efficacy, low-toxicity pesticides. agropages.compipzine-chem.com While specific, named pesticides synthesized directly from this compound are not extensively detailed in public literature, the utility of its structural isomers is well-documented, establishing a clear application pathway. For instance, the related compound 2-chloro-5-methylpyridine (B98176) is a crucial intermediate for manufacturing neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid, as well as certain herbicides. agropages.comgoogle.comgoogle.com It is also a precursor for creating 2-chloro-5-trifluoromethylpyridine (CTF), an intermediate for products in the fluazifop-butyl (B166162) series. agropages.comnih.gov

The synthesis strategy typically involves leveraging the chloro and bromo substituents for sequential, site-selective cross-coupling or substitution reactions to build more complex molecular architectures. pipzine-chem.com The methyl group can also be functionalized, often through oxidation or further halogenation, to introduce additional diversity. pipzine-chem.com For example, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-trichloromethylpyridine, a key material for producing herbicides like fluazifop-butyl. google.com These transformations allow chemists to design pesticide molecules that act on specific neural or metabolic pathways in pests, ensuring effective crop protection. pipzine-chem.com

The table below summarizes the classes of agrochemicals derived from closely related methylpyridine intermediates, illustrating the potential applications for this compound.

Intermediate ClassAgrochemical ClassExample Products
Chlorinated MethylpyridinesNeonicotinoid InsecticidesImidacloprid, Acetamiprid
Chlorinated MethylpyridinesHerbicidesFluazifop-butyl, Clopyralid
Trifluoromethyl PyridinesHerbicidesHaloxyfop-methyl, Dithiopyr
Trifluoromethyl PyridinesFungicidesFluazinam

Emerging Applications in Material Science

The reactivity of the carbon-halogen bonds in this compound makes it a valuable synthon for creating advanced organic materials with tailored properties.

Pyridine-containing compounds are integral to the development of materials with unique optical and electronic properties, such as specialty polymers, photo chemicals, and liquid crystals. chemimpex.comresearchgate.net The this compound scaffold is a candidate for creating such materials due to its potential for modification through reactions like the Suzuki cross-coupling. mdpi.com This reaction allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex bi-aryl structures and conjugated polymers.

Research on related bromo-pyridines has shown that they can be used to synthesize novel derivatives with potential as chiral dopants for liquid crystals or as building blocks for non-linear optical (NLO) materials. researchgate.netmdpi.com For example, derivatives of 5-bromo-2-methylpyridin-3-amine have been investigated for these purposes. mdpi.com The electron-withdrawing nature of the chlorine and bromine atoms, combined with the inherent electronic structure of the pyridine ring, can be harnessed to tune the final properties of the material. By selectively reacting at the bromo or chloro positions, chemists can control the growth of polymeric chains or the assembly of complex molecules, leading to materials with specific conductivity, light-emission, or charge-transport characteristics.

The pyridine moiety is a well-established functional group for the chelation of metal ions due to the lone pair of electrons on the nitrogen atom, which can coordinate to a metal center. rsc.org Compounds like this compound can act as pyridyl ligands, which are fundamental components in coordination chemistry. nih.govacs.org The presence of halogen substituents can modulate the electron density of the pyridine ring, thereby influencing the stability and selectivity of the metal complexes formed. rsc.org

A key application in materials science is the immobilization of these metal-chelating ligands onto solid supports, such as polymers or silica (B1680970), to create functional materials. nih.govmdpi.com This process involves anchoring the pyridyl ligand to a surface, which then acts as a scaffold to bind specific metal ions from a solution. This technique is used to develop materials for environmental remediation (e.g., removing heavy metals from water), catalysis, and protein purification. nih.govmdpi.com Studies have demonstrated that pyridyl-based ligands can be incorporated into frameworks for the selective chelation of ions like Cd(II) and Pb(II). nih.govacs.org Furthermore, research on 2-amino-5-bromopyridine (B118841) has shown its utility in forming metal ion chelates that can act as corrosion inhibitors, highlighting the role of bromo-pyridines in metal-ligand interactions. jocpr.com

The general approach for creating such a material using a ligand like this compound would involve:

Functionalization of a Surface: A polymer or silica support is chemically modified to allow for covalent bonding.

Ligand Attachment: The pyridine compound is reacted with the functionalized surface, immobilizing it.

Metal Chelation: The material is then exposed to a solution containing metal ions, which are captured by the immobilized pyridyl ligands.

This creates a robust and often reusable material for selectively capturing or reacting with metal ions. nih.gov

Spectroscopic and Computational Investigations of 5 Bromo 3 Chloro 2 Methylpyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular structure and bonding within 5-Bromo-3-chloro-2-methylpyridine. Techniques such as NMR, mass spectrometry, and IR spectroscopy are indispensable for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons on the pyridine (B92270) ring.

Methyl Protons (C2-CH₃): A singlet is anticipated for the three protons of the methyl group, likely appearing in the downfield region around δ 2.2-2.6 ppm due to its attachment to the electron-deficient pyridine ring.

Aromatic Protons (H4 and H6): The pyridine ring has two remaining protons at positions 4 and 6. These protons are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to their meta-relationship, they would likely appear as doublets, with a small coupling constant (J-coupling). The exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent halogen substituents.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment within the molecule. For this compound, six distinct signals are expected:

Methyl Carbon: The C2-C H₃ group will produce a signal in the aliphatic region.

Pyridine Ring Carbons: Five separate signals are expected for the carbons of the pyridine ring (C2, C3, C4, C5, and C6). The carbons directly bonded to the electronegative chlorine (C3) and bromine (C5) atoms will be significantly influenced, affecting their chemical shifts.

While specific, publicly available, detailed spectral data for this compound is limited, its use as an intermediate in synthetic chemistry is documented in patent literature, implying its characterization through standard methods like NMR. googleapis.comgoogleapis.com The expected shifts can be inferred from data on structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ ~2.5 (s, 3H) ~20-25
C 2 - ~155-160
C 3 - ~130-135
H 4 ~7.5-8.0 (d) ~138-142
C 5 - ~118-122
H 6 ~8.0-8.5 (d) ~148-152

(Note: These are estimated values based on substituent effects and data for analogous compounds.)

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry is crucial for confirming the molecular weight and identifying fragmentation patterns, which serve as a molecular fingerprint.

For this compound (C₆H₅BrClN), the molecular weight is approximately 206.47 g/mol . scribd.com The mass spectrum would exhibit a characteristic molecular ion (M⁺) peak cluster. Due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region will show a distinctive pattern of peaks (M⁺, M+2, M+4), which is a key indicator for the presence of both bromine and chlorine in the molecule.

Common fragmentation pathways for halogenated aromatic compounds include:

Loss of a Halogen: Cleavage of the C-Br or C-Cl bond.

Loss of a Methyl Radical: Ejection of a •CH₃ group.

Ring Fragmentation: More complex fragmentation of the pyridine ring structure.

This technique is invaluable for monitoring the progress of reactions where this compound is used as a reactant, ensuring its complete consumption and identifying the formation of the desired product. google.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group is expected in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The pyridine ring will show a series of sharp absorption bands in the 1400-1600 cm⁻¹ region, which are characteristic of aromatic ring systems.

C-H Bending: Bending vibrations for the methyl group and the aromatic C-H bonds will appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-halogen bonds are found at lower wavenumbers. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower frequencies, generally between 690-515 cm⁻¹.

The unique combination of these peaks in the fingerprint region provides a definitive signature for the compound. chemicalbook.comchemicalbook.com

Table 2: Expected IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C and C=N Stretch 1400 - 1600
C-Cl Stretch 850 - 550

Quantum Chemical and Computational Studies

Computational chemistry offers powerful tools to investigate the intrinsic properties of molecules like this compound, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Furthermore, DFT is used to generate theoretical vibrational spectra, which can aid in the assignment of experimental IR and Raman bands. Calculations of electronic properties, such as the distribution of electron density and electrostatic potential maps, can highlight electron-rich and electron-poor regions of the molecule. This information is critical for predicting how the molecule will interact with other reagents, for instance, identifying the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be distributed across the pyridine ring, with some localization influenced by the electron-donating methyl group and the lone pairs of the halogen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most likely region to accept electrons, defining the molecule's electrophilic character. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the nitrogen atom in the ring, will lower the energy of the LUMO and localize it primarily on the pyridine ring, making it susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis. A smaller energy gap generally implies higher chemical reactivity and greater polarizability. For this compound, the significant electronegativity of the substituents likely results in a relatively low-lying LUMO, suggesting it can readily participate in reactions with nucleophiles.

Molecular Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. It visually represents the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, and positive potential regions (blue) signify electron-deficient areas prone to nucleophilic attack.

Computational Reaction Path Searches and Optimization Prediction

Computational reaction path searches are theoretical methods used to elucidate the mechanisms of chemical reactions, identify transition states, and predict the most favorable reaction pathways. These studies are instrumental in understanding the reactivity of a compound and designing new synthetic routes.

There is currently no specific research published on the computational reaction path searches or optimization predictions for this compound. Such studies would be beneficial for predicting its behavior in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for halogenated pyridines. For instance, theoretical calculations could determine the relative activation energies for the substitution of the bromo versus the chloro substituent, providing insights into the regioselectivity of such reactions.

Structure-Reactivity Relationships from Spectroscopic and Computational Data

The analysis of structure-reactivity relationships combines experimental spectroscopic data with computational findings to understand how a molecule's structure influences its chemical behavior. This integrated approach provides a comprehensive picture of a compound's properties.

Given the lack of specific spectroscopic and computational studies on this compound, a detailed discussion of its structure-reactivity relationships is speculative. However, based on the general principles of organic chemistry, the presence of both bromo and chloro substituents on the pyridine ring, along with a methyl group, would create a unique electronic and steric environment. The positions of these substituents are crucial in directing the reactivity of the molecule. For example, the electron-withdrawing nature of the halogens would deactivate the ring towards electrophilic substitution while activating it for nucleophilic substitution. Computational studies on related molecules have shown that the combination of different halogens and their positions can fine-tune the reactivity and potential biological activity of pyridine derivatives. Without dedicated experimental and computational data for this compound, a definitive analysis remains elusive.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms involving 5-Bromo-3-chloro-2-methylpyridine

The reactivity of this compound is primarily governed by two main classes of reaction mechanisms: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The presence of two different halogen atoms at positions activated by the ring nitrogen atom, along with an electron-donating methyl group, allows for complex and selective transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α (C2) and γ (C4) positions. In this compound, both the chloro group at C3 and the bromo group at C5 can act as leaving groups. The SNAr mechanism in such systems can proceed through two principal pathways:

Stepwise (Addition-Elimination) Mechanism: This is the most common pathway for SNAr reactions. It involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring. For related halopyridines, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025), reactions with arenethiolates have been shown to proceed via this addition-elimination mechanism, supported by second-order kinetics. rsc.org The rate of reaction is influenced by the stability of the intermediate, which is enhanced by electron-withdrawing substituents.

Concerted Mechanism: In some cases, the SNAr reaction can occur in a single step where the nucleophile attacks and the leaving group departs simultaneously. This concerted mechanism has been computationally and experimentally supported for certain electron-deficient aza-aromatic heterocycles, particularly those with good leaving groups. acs.org For instance, the reaction of 5-bromo-1,2,3-triazines with phenols was found to proceed through a concerted SNAr pathway. acs.org The likelihood of a concerted versus a stepwise mechanism depends on factors such as the nature of the leaving group, the nucleophile's strength, and solvent effects.

In the context of this compound, the chloro group is at the C3 position, while the bromo group is at C5. The reactivity of these positions towards nucleophilic attack is influenced by the activating effect of the ring nitrogen. Generally, the C2 (and C6) position is most activated, followed by C4. In this molecule, the C2 position is blocked by a methyl group. The relative leaving group ability (Br > Cl) and the electronic effects of the pyridine nitrogen determine which halogen is substituted under non-catalyzed SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions proceed via a catalytic cycle that generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This step is often rate-determining. The reactivity of the C-X bond towards oxidative addition typically follows the order C-I > C-Br > C-Cl. This selectivity is crucial when multiple different halogens are present.

Transmetalation (for Suzuki, etc.) or Nucleophilic Attack: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or a nucleophile (like an amine in Buchwald-Hartwig reactions) coordinates to the palladium.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

In a study on the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination with a Xantphos ligand resulted in exclusive substitution of the bromide. researchgate.net This high chemoselectivity is a direct consequence of the faster rate of oxidative addition of the Pd(0) complex into the C-Br bond compared to the C-Cl bond. A similar mechanism and selectivity would be expected for this compound.

Kinetic Studies of Key Transformation Reactions

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the kinetics of transformations on analogous substituted halopyridines provide significant insight. Kinetic studies are fundamental to elucidating the mechanisms discussed above, particularly for SNAr reactions.

Typically, the kinetics of these reactions are investigated by monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy. The reactions are often run under pseudo-first-order conditions (i.e., with a large excess of the nucleophile) to simplify the rate law and facilitate the determination of the second-order rate constant (k₂).

An addition-elimination mechanism is supported by the observation of second-order kinetics—first order in the pyridine substrate and first order in the nucleophile. rsc.orgzenodo.org For example, kinetic studies on the reaction of 2-chloro-5-nitropyridine with various substituted anilines in different solvents demonstrated that the reactions follow second-order kinetics and are not base-catalyzed. researchgate.net

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant. These parameters provide information about the transition state. For instance, a large negative entropy of activation is often observed for bimolecular reactions, consistent with a more ordered transition state compared to the reactants. nih.gov

The influence of substituents on the nucleophile can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). In the reaction of 2-chloro-5-nitropyridine with substituted anilines, a good linear correlation was found between log k₁ and the Hammett σ° values, yielding negative ρ values. researchgate.net This indicates that electron-donating substituents on the aniline (B41778) nucleophile accelerate the reaction, consistent with the nucleophilic attack on the pyridine ring being the rate-limiting step.

The table below presents kinetic data for the analogous reaction of 2-chloro-5-nitropyridine with arenethiolates, illustrating the dependence of the reaction rate on the substituent in the nucleophile. rsc.org

Table 1: Second-order rate constants (k₂) for the reaction of 2-chloro-5-nitropyridine with substituted sodium arenethiolates in methanol (B129727) at 30°C. Data sourced from related studies on analogous compounds. rsc.org

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the this compound ring—bromo, chloro, and methyl groups—exert a profound influence on the molecule's reactivity and the selectivity of its transformations. The interplay between the electronic properties of these groups and the reaction conditions dictates the final product.

A study on 5-bromo-2-chloro-3-fluoropyridine, a close structural analog, provides a compelling example of how reaction conditions can completely reverse chemoselectivity. researchgate.net This allows for predictable control over which halogen atom participates in the reaction.

Palladium-Catalyzed Amination: Under conditions employing a palladium catalyst (Pd₂(dba)₃) and a phosphine (B1218219) ligand (Xantphos), amination occurs exclusively at the C5 position, displacing the bromide. researchgate.net This selectivity arises from the faster rate of oxidative addition of the Pd(0) complex to the C-Br bond compared to the more stable C-Cl bond. The electron-donating 2-methyl group in this compound would further disfavor oxidative addition at the adjacent C-Cl bond.

Thermal Nucleophilic Substitution (Neat Conditions): In the absence of a metal catalyst, a reversal of selectivity is observed. Heating the substrate with an amine (neat conditions) leads to preferential substitution at the C2 position, displacing the chloride. researchgate.net In the case of this compound, the chloro group is at C3. The C2 position is generally the most electronically deficient and thus most susceptible to nucleophilic attack due to the inductive and mesomeric effects of the ring nitrogen. The presence of the chloro group at C3 further activates the C2 position. However, since C2 is substituted with a methyl group, the attack would likely be directed to the next most activated position bearing a leaving group. The chloro group at C3 is ortho to the activating nitrogen, while the bromo group at C5 is meta. Therefore, in a non-catalyzed SNAr reaction, the C3-Cl bond might be more susceptible to cleavage than the C5-Br bond, depending on the specific nucleophile and conditions.

The electronic nature of substituents on the coupling partner can also influence reaction outcomes, although sometimes in unexpected ways. In a study involving the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids, it was found that both electron-donating and electron-withdrawing substituents on the arylboronic acid had no significant effect on either the reaction rates or the product yields. mdpi.com This suggests that for this specific system, the transmetalation step is not rate-limiting and is not highly sensitive to the electronic properties of the boronic acid.

The table below summarizes the observed chemoselectivity in the amination of the analogous compound 5-bromo-2-chloro-3-fluoropyridine. researchgate.net

Table 2: Chemoselectivity in the amination of 5-bromo-2-chloro-3-fluoropyridine, a structural analog of this compound. Data highlights the influence of reaction conditions on the reaction pathway. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines, including 5-Bromo-3-chloro-2-methylpyridine, is an area of active research, with a strong emphasis on developing more efficient and environmentally friendly methods. Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, often require harsh conditions and can generate significant waste. nih.gov Modern research is focused on overcoming these limitations through novel catalytic systems and process technologies.

Green Chemistry Approaches: Recent advancements have introduced greener alternatives for pyridine synthesis. Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a more sustainable approach, utilizing an inexpensive and abundant metal catalyst. rsc.org Furthermore, one-pot multicomponent reactions, often accelerated by microwave irradiation, offer high atom economy and reduced reaction times, minimizing energy consumption and solvent use. nih.govresearchgate.net

Flow Chemistry: The adoption of continuous flow technology marks a significant step forward. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, enabling a single, continuous process from readily available starting materials. beilstein-journals.org This methodology avoids the isolation of intermediates, improves safety and scalability, and allows for precise control over reaction parameters.

Biocatalysis: An emerging frontier is the use of biocatalysts for pyridine synthesis. Research is underway to develop biocatalytic routes from renewable resources, such as biomass, to produce substituted pyridines. ukri.org Chemo-enzymatic strategies are also being explored for the asymmetric dearomatization of pyridines, which could provide access to valuable chiral piperidine (B6355638) structures for the pharmaceutical industry. nih.gov

The table below summarizes and compares various synthetic approaches for pyridine derivatives.

MethodologyKey AdvantagesRepresentative Research
Green Catalysis Utilizes earth-abundant metals, reduces waste, milder conditions.Iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.One-pot, four-component synthesis of novel pyridines. nih.gov
Flow Chemistry High scalability, improved safety, precise process control, one-step synthesis.Bohlmann–Rahtz synthesis in a microwave flow reactor. beilstein-journals.org
Biocatalysis Use of renewable feedstocks, high selectivity, environmentally benign.Development of biocatalytic routes from biomass to pyridines. ukri.org

Exploration of New Reactivity Patterns and Functionalization Opportunities

The unique arrangement of substituents on the this compound ring—a bromine atom, a chlorine atom, and a methyl group—provides multiple sites for chemical modification, making it a highly versatile building block. The differential reactivity of the two halogen atoms is a key feature that allows for selective functionalization.

Cross-Coupling Reactions: The bromine atom at the 5-position and the chlorine atom at the 3-position are ideal handles for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This difference in reactivity allows for sequential, site-selective introduction of different functional groups. For example, an aryl or heteroaryl group could be introduced at the 5-position via a Suzuki coupling, followed by amination at the 3-position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the presence of two halogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the chloro or bromo substituents, providing a pathway to introduce a variety of functionalities, including alkoxy, amino, and thioether groups. acs.org The regioselectivity of these reactions would be governed by the electronic effects of the substituents and the reaction conditions.

The steric hindrance provided by the methyl group at the 2-position can also influence the reactivity and regioselectivity of reactions, potentially directing incoming reagents to the less hindered positions of the ring.

The following table outlines potential functionalization reactions for this compound.

Reaction TypeReactive Site(s)Potential ReagentsResulting Products
Suzuki-Miyaura Coupling C5-Br (more reactive), C3-ClAryl/heteroaryl boronic acids, Pd catalyst, baseAryl/heteroaryl substituted pyridines
Buchwald-Hartwig Amination C5-Br, C3-ClAmines, Pd catalyst, baseAmino-substituted pyridines
Nucleophilic Substitution C5-Br, C3-ClAlkoxides, thiols, aminesEther, thioether, and amino-substituted pyridines acs.org

Expansion of Applications in Diverse Chemical and Biological Fields

This compound serves as a crucial intermediate in the synthesis of complex molecules for various industries, most notably in agrochemicals and pharmaceuticals. nih.gov

Agrochemicals: Pyridine-containing compounds are integral to modern agriculture, functioning as herbicides, insecticides, and fungicides. nih.govresearchgate.netcolab.ws Halogenated pyridine derivatives are common precursors in the synthesis of these active ingredients. mdpi.com The structural motif of this compound can be elaborated into a wide range of agrochemically active compounds, with research focused on developing new pesticides with improved efficacy and environmental profiles. researchgate.net

Medicinal Chemistry: The pyridine scaffold is one of the most prevalent heterocyclic structures in approved drugs. nih.govrsc.org Derivatives of this compound are valuable building blocks in drug discovery programs targeting a wide array of diseases. For example, substituted pyridines are being investigated as inhibitors of key enzymes in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR) and Aurora B kinase. nih.govnih.govacs.org The ability to selectively functionalize the molecule allows for the fine-tuning of its physicochemical properties and biological activity to optimize drug candidates. nih.govnih.gov

Material Science: The applications of pyridine derivatives are also expanding into material science. These compounds can be incorporated into polymers and nanomaterials to impart specific properties. The functional groups on the pyridine ring can be used to tune the electronic, optical, and coordination properties of the resulting materials.

Field of ApplicationRole of this compoundExamples of Target Molecules/Areas
Agrochemicals Versatile building blockFungicides, Herbicides, Insecticides nih.govresearchgate.net
Medicinal Chemistry Key synthetic intermediateKinase inhibitors (e.g., for cancer), CNS agents, Anti-inflammatory drugs rsc.orgnih.govacs.org
Material Science Functional monomer/componentSpecialty polymers, Nanomaterials with tailored properties

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For a molecule like this compound, several computational techniques are particularly valuable.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and energetics of molecules. nih.gov For this compound, DFT can predict properties such as electron distribution, orbital energies (HOMO/LUMO), and bond dissociation energies. bohrium.commostwiedzy.pl This information is crucial for understanding its reactivity, including the relative stability of intermediates and the activation barriers for various reactions, such as the selective functionalization of the C-Br and C-Cl bonds. rsc.orgacs.org

Molecular Docking: In the context of drug discovery, molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govacs.org By docking derivatives of this compound into the active sites of therapeutic targets, researchers can estimate binding affinities and identify key interactions. rsc.orgacs.org This process helps in prioritizing which compounds to synthesize and test, accelerating the discovery of new drugs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR studies can be developed to predict their efficacy as, for example, antimicrobial or anti-inflammatory agents based on calculated molecular descriptors (e.g., topological, electronic, and steric parameters). nih.govresearchgate.net These models provide valuable insights into the structural features that are essential for activity and guide the design of more potent analogues.

Computational MethodApplication to this compoundPredicted Properties/Outcomes
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanism studies.Reactivity indices, bond strengths, reaction energetics. mostwiedzy.plrsc.org
Molecular Docking Predicting binding modes to biological targets.Binding affinity scores, protein-ligand interactions. acs.orgacs.org
QSAR Correlating chemical structure with biological activity.Predictive models for activity (e.g., antimicrobial, anti-inflammatory). nih.govnih.gov

Q & A

Q. What are common synthetic routes to 5-Bromo-3-chloro-2-methylpyridine?

Synthesis typically involves halogenation and functional group modifications. For example:

  • Bromination of 2-amino-3-methylpyridine : 2-Amino-3-methylpyridine undergoes bromination using HBr or Br₂ in acidic media to yield 2-amino-5-bromo-3-methylpyridine, which can be further chlorinated with POCl₃ or SOCl₂ to introduce the chlorine substituent .
  • Cross-coupling reactions : Boronic acid derivatives (e.g., 2-Bromo-3-methylpyridine-5-boronic acid) enable Suzuki-Miyaura couplings for regioselective functionalization .

Q. How can researchers characterize the compound’s purity and structure?

Key methods include:

  • Chromatography : HPLC or GC analysis (e.g., >95% purity verification using HLC methods) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and MS for molecular weight validation. For example, the InChIKey RHYCFMXPPGZHAW-UHFFFAOYSA-N (from 5-Bromo-2-methoxy-3-methylpyridine analogs) aids spectral database matching .

Q. What functional group transformations are feasible for this compound?

  • Chlorine displacement : The chlorine atom can undergo nucleophilic substitution with amines or alkoxides under basic conditions .
  • Bromine utilization : Bromine participates in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups .

Q. How should this compound be stored to ensure stability?

  • Store at room temperature in airtight containers, protected from light and moisture. Derivatives like 5-Bromo-2-methoxy-3-methylpyridine show stability under these conditions for >12 months .

Advanced Research Questions

Q. How does regioselectivity impact halogenation of methylpyridine derivatives?

Regioselectivity depends on directing groups and reaction conditions:

  • Meta vs. para halogenation : Electron-donating groups (e.g., -CH₃) direct bromination to the meta position, as seen in 5-Bromo-2-methylpyridine (vs. 3-Bromo-2-methylpyridine) .
  • Steric effects : Bulky substituents (e.g., -OCH₃) can hinder halogenation at adjacent positions, favoring distal sites .

Q. What strategies resolve contradictions in reported reaction yields?

  • Optimized conditions : Varying catalysts (e.g., Pd(PPh₃)₄ for couplings) or solvents (e.g., DMF vs. THF) can improve yields. For example, bromination of 3-hydroxypyridine in acetic acid achieves >80% yield, while alternative solvents reduce efficiency .
  • By-product analysis : GC-MS or TLC monitoring identifies intermediates (e.g., pyridone derivatives from unintended oxidation) .

Q. How is this compound used in medicinal chemistry scaffolds?

  • Pharmaceutical intermediates : The pyridine core serves as a building block for kinase inhibitors or antiviral agents. Derivatives like 2-Bromo-3-chloro-5-hydroxypyridine are precursors to bioactive molecules targeting enzyme active sites .
  • Biological assays : Radiolabeled analogs (e.g., ¹⁸F derivatives) enable PET imaging studies .

Q. What computational methods predict reactivity for further derivatization?

  • DFT calculations : Predict electrophilic aromatic substitution sites using molecular orbital analysis (e.g., HOMO-LUMO gaps for bromine/chlorine substituents) .
  • Docking studies : Simulate interactions between this compound derivatives and target proteins (e.g., cytochrome P450 enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.